

4-(3,4-Dimethoxyphenyl)butanoic acid IUPAC name

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Compound of Interest

Compound Name: 4-(3,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B139253

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An In-Depth Technical Guide to 4-(3,4-Dimethoxyphenyl)butanoic Acid

This guide provides comprehensive technical information on **4-(3,4-dimethoxyphenyl)butanoic acid**, a compound relevant to researchers in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic signature, a detailed synthesis protocol, and essential safety information. The IUPAC name for this compound is confirmed as **4-(3,4-dimethoxyphenyl)butanoic acid**[\[1\]](#).

Physicochemical Properties

4-(3,4-Dimethoxyphenyl)butanoic acid, also known as 4-(3,4-dimethoxyphenyl)butyric acid, is a carboxylic acid derivative of benzene containing two methoxy functional groups[\[1\]](#)[\[2\]](#). It typically appears as a solid powder[\[3\]](#)[\[4\]](#). A summary of its key quantitative properties is presented below for reference.

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{16}O_4$	[1] [3] [5]
Molecular Weight	224.25 g/mol	[1] [4]
Melting Point	60-63 °C	[3] [4] [5]
Boiling Point	210 °C at 6 mmHg	[4]
Predicted pKa	4.74 ± 0.10	[2]
Solubility	Slightly soluble in Chloroform and Methanol	[3]

Spectroscopic Analysis

While a publicly available, fully assigned spectrum is not available, the expected NMR data can be predicted based on the molecular structure and established principles of spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.

- Aromatic Protons (Ar-H): Three protons on the substituted benzene ring would appear in the aromatic region (typically δ 6.5-7.0 ppm). Due to their differing proximity to the electron-donating methoxy groups and the alkyl chain, they would likely present as a set of multiplets.
- Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, are expected for the two methoxy groups, likely around δ 3.8-3.9 ppm.
- Alkyl Chain Protons (-CH₂-): The three methylene groups of the butanoic acid chain would appear as multiplets in the upfield region (δ 1.8-2.8 ppm). The protons alpha to the carbonyl group (C2) would be the most downfield, followed by the protons alpha to the aromatic ring (C4), and finally the protons at C3.
- Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (δ 10-12 ppm), corresponding to the acidic proton.

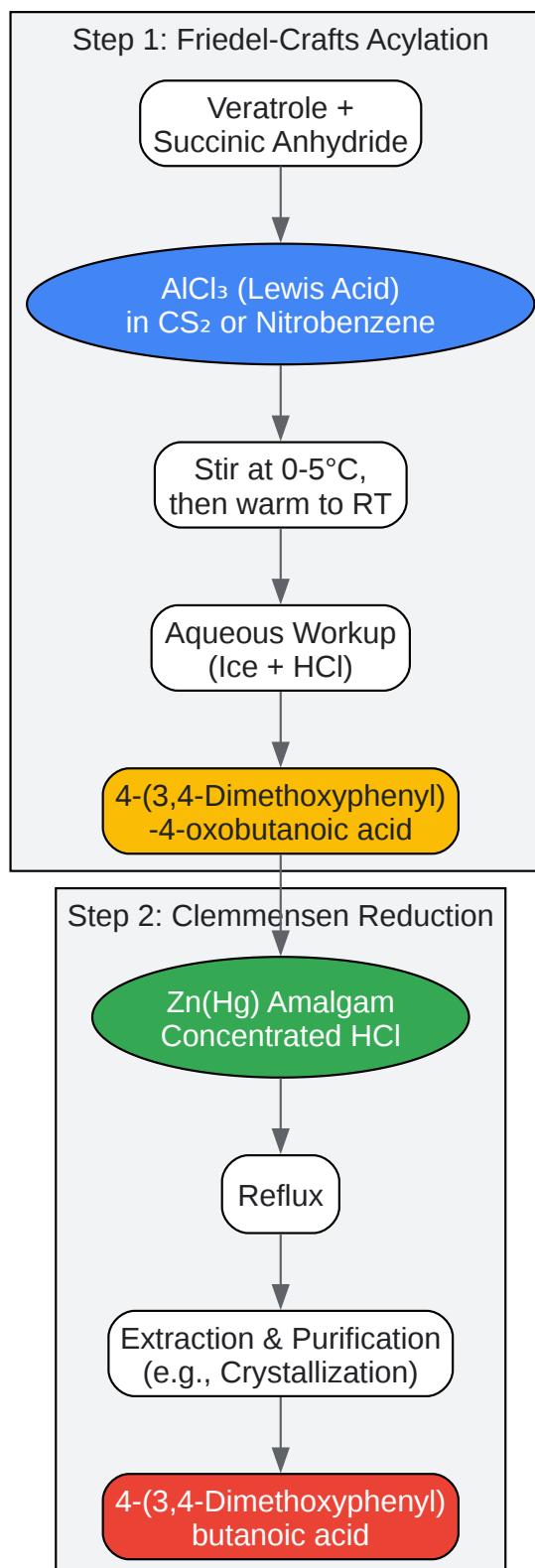
¹³C NMR Spectroscopy: The carbon NMR spectrum would show 12 distinct signals.

- Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically >175 ppm.
- Aromatic Carbons: Six signals in the range of δ 110-150 ppm. The two carbons bearing the methoxy groups would be the most downfield in this region.
- Alkyl Chain Carbons: Three signals for the methylene carbons, typically between δ 25-40 ppm.
- Methoxy Carbons (-OCH₃): Two signals around δ 55-60 ppm.

Synthesis Protocol

The synthesis of **4-(3,4-dimethoxyphenyl)butanoic acid** can be achieved via a two-step process involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone. This method uses 1,2-dimethoxybenzene (veratrole) and succinic anhydride as starting materials[6].

Experimental Workflow Diagram



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Caption: Synthesis workflow for **4-(3,4-dimethoxyphenyl)butanoic acid**.

Detailed Methodology

Step 1: Friedel-Crafts Acylation to produce 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube under an inert atmosphere (e.g., nitrogen).
- Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl_3 , 2.2 equivalents) and a suitable solvent such as carbon disulfide (CS_2) or nitrobenzene. Cool the mixture in an ice bath to 0°C.
- Reactant Addition: Dissolve 1,2-dimethoxybenzene (veratrole, 1 equivalent) and succinic anhydride (1 equivalent) in the chosen solvent. Add this solution dropwise to the stirred AlCl_3 suspension via the dropping funnel, maintaining the temperature below 5°C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-6 hours) until the reaction is complete (monitor by TLC).
- Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Isolation: The product, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Clemmensen Reduction to produce **4-(3,4-Dimethoxyphenyl)butanoic acid**.

- Amalgam Preparation: Prepare zinc amalgam ($\text{Zn}(\text{Hg})$) by adding zinc dust to a solution of mercuric chloride (HgCl_2).
- Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid from Step 1, the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

- Reduction: Heat the mixture to reflux and maintain vigorous stirring for 8-12 hours. The carbonyl group is reduced to a methylene group during this step.
- Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional portions of toluene.
- Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude **4-(3,4-dimethoxyphenyl)butanoic acid** can be purified by recrystallization from a solvent system such as hexane/ethyl acetate to yield the final product.

Biological Significance

4-(3,4-Dimethoxyphenyl)butanoic acid serves as a valuable building block in medicinal chemistry and organic synthesis[6]. As a butyrate analogue, it has been noted for its potential to influence apoptosis, proliferation, and histone deacetylase (HDAC) activity, particularly in the context of cancer cell research[2]. Its structural motif is found in various biologically active molecules, making it a key intermediate for the development of more complex pharmaceutical agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-(3,4-dimethoxyphenyl)butanoic acid** is classified as a substance that causes serious eye irritation (H319) and may cause skin irritation (H315)[1][2][4].

- Pictogram: GHS07 (Exclamation Mark)[4]
- Signal Word: Warning[1][2][4]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P280: Wear protective gloves/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P337+P313: If eye irritation persists: Get medical advice/attention.

Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn when handling this compound[4]. Work should be conducted in a well-ventilated area or a chemical fume hood.

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